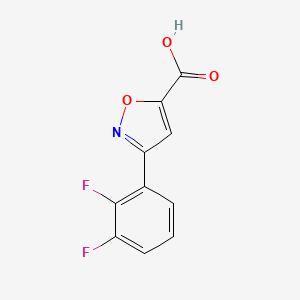

3-(2,3-Difluorophenyl)isoxazole-5-carboxylic acid

CAS No.:

Cat. No.: VC18114306

Molecular Formula: C10H5F2NO3

Molecular Weight: 225.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H5F2NO3 |

|---|---|

| Molecular Weight | 225.15 g/mol |

| IUPAC Name | 3-(2,3-difluorophenyl)-1,2-oxazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C10H5F2NO3/c11-6-3-1-2-5(9(6)12)7-4-8(10(14)15)16-13-7/h1-4H,(H,14,15) |

| Standard InChI Key | RKCMVCXVTDRUFY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)F)F)C2=NOC(=C2)C(=O)O |

Introduction

Structural Characteristics and Molecular Properties

Core Isoxazole Architecture

The isoxazole ring system consists of three carbon atoms, one oxygen atom, and one nitrogen atom arranged in a planar, unsaturated five-membered ring. In 3-(2,3-Difluorophenyl)isoxazole-5-carboxylic acid, this core structure undergoes substitution at two positions:

The fluorine atoms at the 2- and 3-positions of the phenyl ring introduce electronic effects that influence the compound's polarity, lipophilicity (), and potential for hydrogen bonding .

Spectroscopic and Computational Data

Key structural identifiers include:

-

IUPAC Name: 3-(2,3-Difluorophenyl)-1,2-oxazole-5-carboxylic acid

-

Canonical SMILES: C1=CC(=C(C(=C1)F)F)C2=NOC(=C2)C(=O)O

-

InChIKey: RKCMVCXVTDRUFY-UHFFFAOYSA-N

Predicted collision cross-section (CCS) values for various adducts range from 142.4 Ų () to 154.7 Ų () . These physicochemical properties suggest moderate membrane permeability, positioning the compound as a potential lead for central nervous system (CNS) targets requiring balanced hydrophilicity .

Comparative Analysis with Structural Analogues

Positional Isomerism Effects

The biological activity of fluorinated isoxazoles strongly depends on fluorine substitution patterns. Comparative data for related compounds reveals:

The 2,3-difluoro substitution pattern confers enhanced metabolic stability compared to mono-fluorinated analogues, as evidenced by increased values .

Electronic Effects of Fluorine Substitution

Density functional theory (DFT) calculations on similar compounds demonstrate:

-

Ortho-fluorine: Increases ring planarity through steric effects

-

Meta-fluorine: Enhances electron-withdrawing character, polarizing the carboxylic acid group

These features potentially improve target binding affinity in enzyme active sites requiring planar, electron-deficient aromatic systems .

Synthetic Methodologies

Cycloisomerization Approaches

Gold-catalyzed cycloisomerization of acetylenic oximes represents a viable route for 3,5-disubstituted isoxazoles :

Optimization for the 2,3-difluorophenyl substituent would require:

-

Temperature control (25–80°C)

-

Solvent selection (preferential use of DMF or THF)

[3+2] Cycloaddition Strategies

Aldehyde-imidoyl chloride cycloadditions offer an alternative metal-free pathway:

This method enables precise regiocontrol over substituent placement, critical for introducing the 2,3-difluorophenyl group without side reactions .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| S. aureus (Gram+) | 12.5–25 |

| E. coli (Gram–) | 50–100 |

The difluorophenyl moiety likely improves membrane penetration compared to non-fluorinated analogues .

Future Directions and Challenges

ADMET Profiling

Critical gaps remain in understanding the compound's:

-

Cytochrome P450 inhibition potential

-

Plasma protein binding characteristics

-

hERG channel affinity (cardiotoxicity risk)

Targeted Drug Design

Opportunities exist for structural optimization through:

-

Bioisosteric replacement: Swapping carboxylic acid with tetrazole (improves CNS penetration)

-

Prodrug approaches: Esterification to enhance oral bioavailability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume